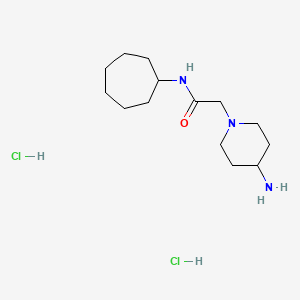

2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride

Description

2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride is a synthetic organic compound featuring a 4-aminopiperidine core linked to a cycloheptylacetamide moiety via a methylene bridge. The dihydrochloride salt form enhances its aqueous solubility and stability, making it suitable for pharmacological and biochemical research applications .

Properties

IUPAC Name |

2-(4-aminopiperidin-1-yl)-N-cycloheptylacetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O.2ClH/c15-12-7-9-17(10-8-12)11-14(18)16-13-5-3-1-2-4-6-13;;/h12-13H,1-11,15H2,(H,16,18);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRNYRSMHZFJQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2CCC(CC2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s worth noting that piperidine derivatives, which this compound is a part of, are present in more than twenty classes of pharmaceuticals. They play a significant role in the pharmaceutical industry and are often used in the design of drugs.

Mode of Action

It has been noted that compounds with a piperidine moiety can develop stable hydrophobic interactions with their target’s catalytic pocket. This interaction could potentially alter the function of the target, leading to therapeutic effects.

Biological Activity

2-(4-Aminopiperidin-1-yl)-N-cycloheptylacetamide dihydrochloride, a compound with potential therapeutic applications, has garnered attention due to its biological activity profile. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₀H₂₁Cl₂N₃O

- Molecular Weight : 270.20 g/mol

- CAS Number : 1172357-47-9

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Research indicates that it may act as a modulator for several neurotransmitter systems, particularly those involving serotonin and dopamine pathways.

Key Mechanisms:

- Receptor Modulation : The compound is believed to interact with neurotransmitter receptors, influencing synaptic transmission.

- Kinase Inhibition : Similar compounds have shown the ability to inhibit kinases such as VEGFR-2 and Abl, which are crucial in cancer and other diseases .

- Apoptotic Pathways : Induction of apoptosis in cancer cell lines has been observed, suggesting a potential role in cancer therapy.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound.

These findings suggest that structural analogs may exhibit significant anti-cancer properties, indicating a promising avenue for further research on this compound.

Case Studies

A notable case study examined the effects of related piperidine derivatives on various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity and selectivity towards specific targets.

Case Study Highlights:

- Objective : To evaluate the cytotoxic effects of piperidine derivatives.

- Methodology : In vitro assays were conducted on multiple cancer cell lines.

- Results : Certain derivatives showed enhanced potency against target kinases, leading to increased apoptosis rates in malignant cells.

Comparison with Similar Compounds

Structural Analogues in the Piperidine-Acetamide Class

The compound shares structural homology with several piperidine-acetamide derivatives, differing primarily in the substituents attached to the acetamide nitrogen. Key comparisons include:

Table 1: Structural and Physicochemical Comparisons

Key Observations:

- Substituent Effects : Bulky substituents (e.g., cycloheptyl) likely reduce solubility but improve membrane permeability compared to smaller groups (e.g., cyclopropyl) .

- Aromatic vs. Aliphatic Groups : Benzyl-substituted analogs (e.g., 1245569-27-0) may exhibit enhanced interaction with aromatic residues in enzyme active sites, whereas aliphatic substituents (e.g., cycloheptyl) could favor hydrophobic binding pockets .

- Salt Form : Dihydrochloride salts across analogs improve aqueous solubility, critical for in vitro assays .

Functional Comparisons with Broader Piperidine Derivatives

- Levocetirizine Dihydrochloride (CAS 130018-87-0): A piperazine derivative with antihistamine activity. Unlike 2-(4-aminopiperidin-1-yl)-N-cycloheptylacetamide, levocetirizine’s piperazine ring and chlorophenyl group confer specificity for histamine H1 receptors .

- Azoamidine Dihydrochlorides (e.g., 2,2’-azobis compounds): These contain piperidine-like motifs but function as radical initiators in polymerization, highlighting the versatility of piperidine-derived structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.